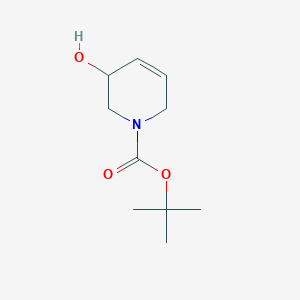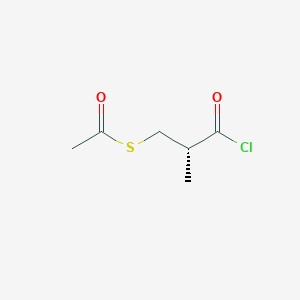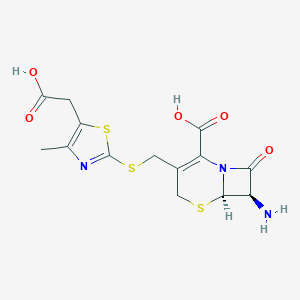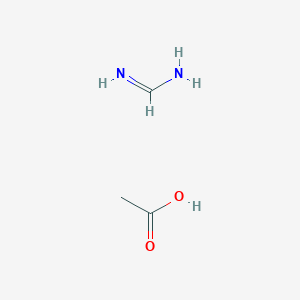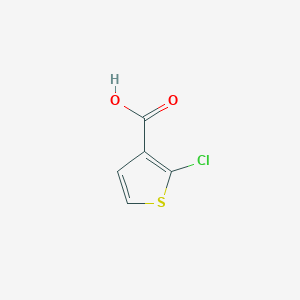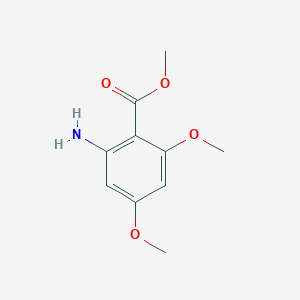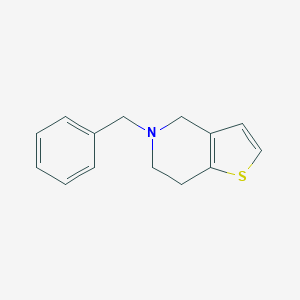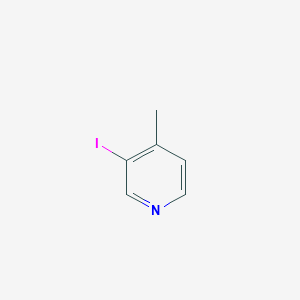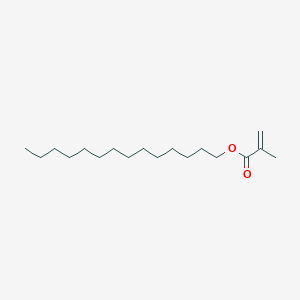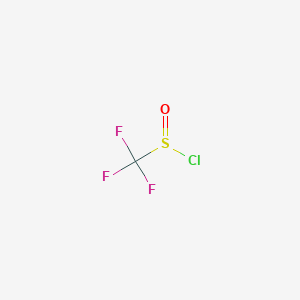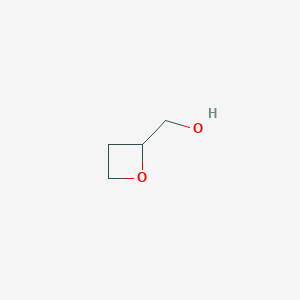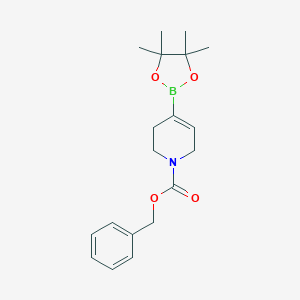
Benzyl-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-1(2H)-carboxylat
Übersicht
Beschreibung
N-Cbz-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester is a chemical compound with the molecular formula C19H26BNO4 and a molecular weight of 343.23 g/mol . It is a boronic acid derivative that features a tetrahydropyridine ring, a pinacol ester group, and a carbobenzyloxy (Cbz) protecting group. This compound is primarily used in organic synthesis and medicinal chemistry as a building block for more complex molecules .
Wissenschaftliche Forschungsanwendungen
N-Cbz-1,2,3,6-Tetrahydropyridin-4-boronsäure-Pinacolester hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter :
Organische Synthese: Es dient als Baustein für die Synthese komplexerer Moleküle, insbesondere bei der Entwicklung von Pharmazeutika und Agrochemikalien.
Medizinische Chemie: Die Verbindung wird bei der Entwicklung und Synthese potenzieller Wirkstoffkandidaten verwendet, insbesondere solcher, die auf neurologische Erkrankungen abzielen.
Materialwissenschaft: Es wird bei der Synthese neuartiger Materialien mit einzigartigen Eigenschaften eingesetzt, wie z. B. leitfähige Polymere und fortschrittliche Verbundwerkstoffe.
5. Wirkmechanismus
Der Wirkmechanismus von N-Cbz-1,2,3,6-Tetrahydropyridin-4-boronsäure-Pinacolester beinhaltet seine Rolle als Boronsäurederivat in verschiedenen chemischen Reaktionen . Die Boronsäuregruppe kann reversible kovalente Bindungen mit Diolen und anderen Nukleophilen bilden, wodurch sie bei der Entwicklung von Enzyminhibitoren und anderen biologisch aktiven Molekülen nützlich wird. Die Cbz-Schutzgruppe hilft, die Verbindung zu stabilisieren und unerwünschte Nebenreaktionen während der Synthese zu verhindern .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Vorbereitungsmethoden
The synthesis of N-Cbz-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester typically involves the following steps :
Formation of the tetrahydropyridine ring: The starting material, 1,2,3,6-tetrahydropyridine, is synthesized through the hydrogenation of pyridine.
Introduction of the boronic acid group: The tetrahydropyridine is then reacted with a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst to form the boronic acid pinacol ester.
Protection with the Cbz group: Finally, the compound is protected with a carbobenzyloxy (Cbz) group using benzyl chloroformate in the presence of a base, such as sodium carbonate.
Industrial production methods for this compound are similar but may involve optimization of reaction conditions and scaling up the process to produce larger quantities .
Analyse Chemischer Reaktionen
N-Cbz-1,2,3,6-Tetrahydropyridin-4-boronsäure-Pinacolester durchläuft verschiedene chemische Reaktionen, darunter :
Oxidation: Die Boronsäuregruppe kann oxidiert werden, um Boronsäurederivate zu bilden.
Reduktion: Die Cbz-Schutzgruppe kann durch Hydrierung oder andere Reduktionsmethoden entfernt werden.
Substitution: Die Boronsäuregruppe kann an Suzuki-Miyaura-Kreuzkupplungsreaktionen mit Aryl- oder Vinylhalogeniden teilnehmen, um Kohlenstoff-Kohlenstoff-Bindungen zu bilden.
Häufig verwendete Reagenzien und Bedingungen für diese Reaktionen umfassen Palladiumkatalysatoren, Basen wie Natriumcarbonat und Lösungsmittel wie Dimethylsulfoxid (DMSO) . Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reaktanten und Bedingungen ab.
Vergleich Mit ähnlichen Verbindungen
N-Cbz-1,2,3,6-Tetrahydropyridin-4-boronsäure-Pinacolester kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B. :
N-Boc-1,2,3,6-Tetrahydropyridin-4-boronsäure-Pinacolester: Diese Verbindung weist anstelle der Cbz-Gruppe eine tert-Butoxycarbonyl (Boc)-Schutzgruppe auf. Sie wird auch in der organischen Synthese und der pharmazeutischen Chemie verwendet, kann aber unterschiedliche Reaktivitäts- und Stabilitätsprofile aufweisen.
1-Methyl-1,2,3,6-Tetrahydropyridin-4-boronsäure-Pinacolester: Diese Verbindung hat anstelle der Cbz-Gruppe eine Methylgruppe. Sie wird in ähnlichen Anwendungen verwendet, kann aber unterschiedliche physikalische und chemische Eigenschaften haben.
Die Einzigartigkeit von N-Cbz-1,2,3,6-Tetrahydropyridin-4-boronsäure-Pinacolester liegt in seiner Kombination aus Tetrahydropyridinring, Boronsäuregruppe und Cbz-Schutzgruppe, die ein Gleichgewicht zwischen Reaktivität und Stabilität für verschiedene synthetische Anwendungen bietet .
Eigenschaften
IUPAC Name |
benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26BNO4/c1-18(2)19(3,4)25-20(24-18)16-10-12-21(13-11-16)17(22)23-14-15-8-6-5-7-9-15/h5-10H,11-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSFHRPYZPQWEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00461435 | |
| Record name | Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286961-15-7 | |
| Record name | Phenylmethyl 3,6-dihydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1(2H)-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=286961-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Carbobenzoxy-1,2,3,6-tetrahydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


